![molecular formula C25H18N4O5 B2662756 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-22-3](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Bioactive Compounds Synthesis
Research by Maftei et al. (2013) explores the synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs, demonstrating their potential in antitumor activity. These compounds, derived from a structural moiety similar to the query chemical, show significant potency against a panel of cell lines, highlighting the importance of such structures in the development of new therapeutic agents (Maftei et al., 2013).
Green Chemistry Approaches
A study by Rajesh et al. (2011) presents a green chemistry protocol for synthesizing structurally complex heterocyclic ortho-quinones. This research underscores the environmental benefits of solvent-free reactions and the efficient synthesis of heterocyclic compounds, which could be relevant for producing derivatives of the queried compound in an eco-friendly manner (Rajesh et al., 2011).
Catalysis and Sustainable Chemistry
Mizuno et al. (2007) developed a solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU, highlighting sustainable chemistry practices. This approach could be applicable to synthesizing the queried compound or its derivatives, emphasizing the importance of environmentally friendly chemical processes (Mizuno et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of the compound can be achieved through a multi-step process involving the synthesis of intermediate compounds that are subsequently used in the final step to obtain the target compound. The key steps in the synthesis pathway include the synthesis of the oxadiazole ring, the quinazoline ring, and the benzo[d][1,3]dioxole ring. The final step involves the coupling of the three rings to obtain the target compound.", "Starting Materials": [ "4-methylbenzylamine", "2-nitrobenzaldehyde", "2-aminobenzoic acid", "4-chlorobenzoic acid", "2-amino-5-methylbenzoic acid", "2-hydroxybenzaldehyde", "hydrazine hydrate", "benzo[d][1,3]dioxole", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "ethanol", "diethyl ether", "chloroform", "dichloromethane", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 4-methylbenzyl-3-oxobutanoate", "b. Cyclization of 4-methylbenzyl-3-oxobutanoate with phosphorus oxychloride to obtain 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione", "a. Reduction of 2-nitrobenzaldehyde with sodium borohydride to obtain 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride to obtain 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione", "a. Reduction of 2-nitro-5-methylbenzaldehyde with sodium borohydride to obtain 2-amino-5-methylbenzaldehyde", "b. Condensation of 2-amino-5-methylbenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride to obtain 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Synthesis of 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate in the presence of sulfuric acid to obtain 2-(2-hydroxy-5-methylphenyl)hydrazine", "b. Cyclization of 2-(2-hydroxy-5-methylphenyl)hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 5: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "a. Coupling of 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione, 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione, and 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium bicarbonate and potassium carbonate to obtain 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
1207036-22-3 |
Formule moléculaire |
C25H18N4O5 |
Poids moléculaire |
454.442 |
Nom IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-2-4-15(5-3-14)12-29-24(30)18-8-6-17(10-19(18)26-25(29)31)23-27-22(28-34-23)16-7-9-20-21(11-16)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
Clé InChI |
ZXWMFEABESJTFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2662673.png)
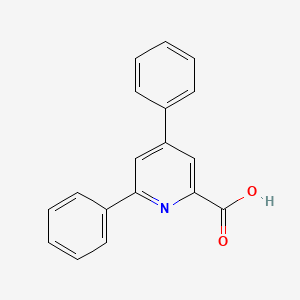
![1-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2662675.png)

![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)
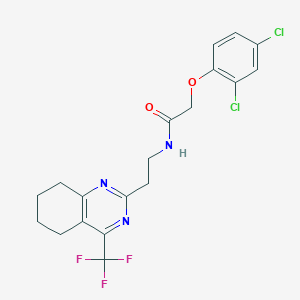
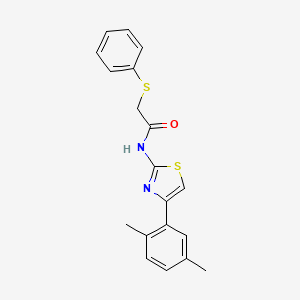
![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)
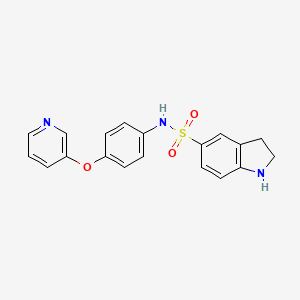
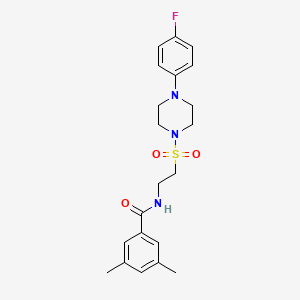
![N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine](/img/structure/B2662690.png)
![ethyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2662691.png)
![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)
![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)